Eriocitrin
Overview
Description
Mechanism of Action
Target of Action
Eriocitrin, a flavanone found in citrus fruits, primarily targets the VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . These pathways play a crucial role in angiogenesis, which is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets, leading to the inhibition of tube formation and induction of apoptosis in human umbilical vein endothelial cells (HUVECs) . It also disrupts erythrocyte membrane asymmetry through oxidative stress and calcium signaling .
Biochemical Pathways
The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .
Pharmacokinetics
This compound’s pharmacokinetic parameters show that the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h . A total of 32 metabolites in vivo and 27 metabolites in vitro were obtained .
Result of Action
This compound has potent biological actions due to its strong antioxidant, antitumor, anti-allergic, antidiabetic, and anti-inflammatory activities . It promotes premature erythrocyte death through hemolysis and eryptosis characterized by PS externalization, Ca2+ accumulation, membrane blebbing, loss of cellular volume, and oxidative stress .
Action Environment
This compound undergoes processes such as demethylation and glucoglycation under the action of the intestinal flora and is catabolized into metabolites such as eriodictyol, hesperetin, and homoeriodictyol . The liver, being the main metabolic organ of the human body, and the gastrointestinal tract, also an important place for drug metabolism, significantly impact this compound’s absorption, metabolism, and toxicology .
Biochemical Analysis
Biochemical Properties
Eriocitrin interacts with various enzymes, proteins, and other biomolecules. It has been found to have lipid-lowering properties in liver cells . The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to promote cell proliferation of tendon stem cells . In liver cells, it has lipid-lowering properties . In high-fat diet-fed mice, this compound supplementation resulted in lower levels of blood serum glucose and blood and liver triacylglycerols .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit angiogenesis by targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . Furthermore, it has been shown to disrupt erythrocyte membrane integrity, promoting premature erythrocyte death through hemolysis and eryptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have various effects in laboratory settings. For instance, it has been found to restore the values of biochemical parameters such as glucose, glycated hemoglobin, urea, creatinine, LDH, serum cholesterol, and triglycerides to near-normal levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on rats, the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to be metabolized into eriodictyol first, and then undergo phase II metabolism such as glucuronidation, sulfation, and methylation, thereby producing hesperetin, homoeriodictyol, eriodictyol-O-glucuronide, and other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the glycosylation of eriodictyol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycoside linkage .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as lemon peels, using solvents like methanol or ethanol. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eriocitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eriodictyol and other related compounds.
Reduction: It can be reduced to form dihydroflavonoids.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed:
Oxidation: Eriodictyol, homoeriodictyol.
Reduction: Dihydroflavonoids.
Substitution: Acetylated derivatives.
Scientific Research Applications
Eriocitrin has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid metabolism.
Biology: Investigated for its effects on cellular oxidative stress and inflammation.
Medicine: Explored for its potential in managing hyperlipidemia, diabetes, and cancer.
Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative .
Comparison with Similar Compounds
Hesperidin: Found in oranges, known for its cardiovascular benefits.
Naringin: Found in grapefruits, recognized for its anti-inflammatory properties.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQADRGFMLGFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-28-0 | |
Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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